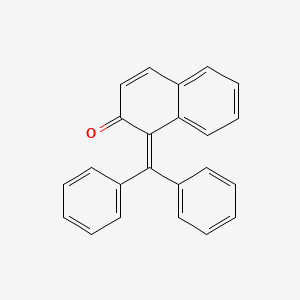-lambda~5~-arsane CAS No. 53847-22-6](/img/structure/B14656634.png)
[(4-Nitrophenyl)imino](triphenyl)-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)imino-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a nitrophenyl group attached to an imino group, which is further bonded to a triphenylarsane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)imino-lambda~5~-arsane typically involves the reaction of triphenylarsane with 4-nitroaniline under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (4-Nitrophenyl)imino-lambda~5~-arsane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)imino-lambda~5~-arsane can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The arsenic center can be oxidized to higher oxidation states using oxidizing agents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Reduction: The major product is (4-Aminophenyl)imino-lambda~5~-arsane.
Substitution: The products depend on the nucleophile used, resulting in various substituted imino compounds.
Oxidation: The products include higher oxidation state arsenic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)imino-lambda~5~-arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)imino-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with target molecules. The triphenylarsane moiety can interact with metal ions, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl)imino-lambda~5~-arsane can be compared with similar compounds such as:
Triphenylamine: Unlike (4-Nitrophenyl)imino-lambda~5~-arsane, triphenylamine does not contain a nitrophenyl group and is nonbasic.
The uniqueness of (4-Nitrophenyl)imino-lambda~5~-arsane lies in its combination of a nitrophenyl group, an imino group, and a triphenylarsane moiety, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
53847-22-6 |
|---|---|
Molekularformel |
C24H19AsN2O2 |
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
(4-nitrophenyl)imino-triphenyl-λ5-arsane |
InChI |
InChI=1S/C24H19AsN2O2/c28-27(29)24-18-16-23(17-19-24)26-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H |
InChI-Schlüssel |
OTISXIQGLYLKKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



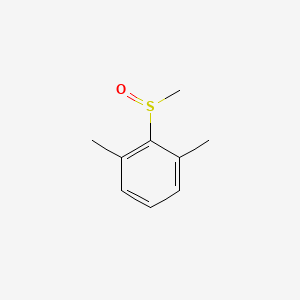
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
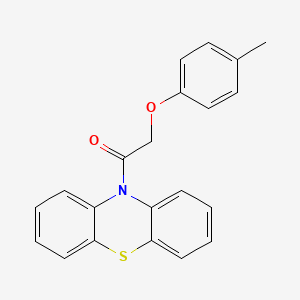
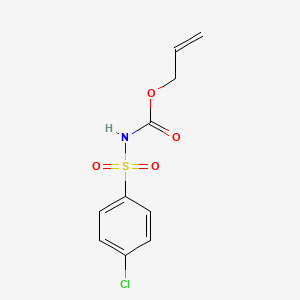
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)

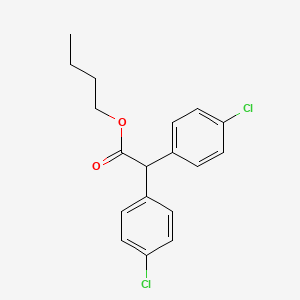


![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)

